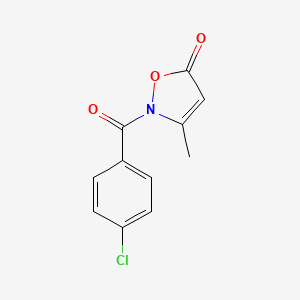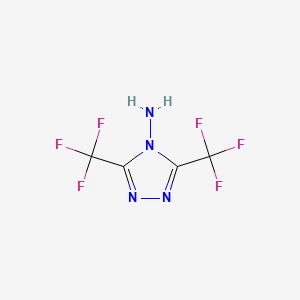![molecular formula C8H16Cl2S2 B14340852 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane CAS No. 93208-35-6](/img/structure/B14340852.png)
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of two chlorine atoms and a disulfide linkage
Méthodes De Préparation
The synthesis of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with sulfur dichloride in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired disulfide linkage. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Applications De Recherche Scientifique
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane involves its interaction with molecular targets through its disulfide linkage and chlorine atoms. The compound can form covalent bonds with thiol groups in proteins and enzymes, potentially altering their function and activity. This interaction is crucial in understanding its biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane can be compared with other disulfide-containing compounds, such as:
Dimethyl disulfide: A simpler disulfide compound with two methyl groups.
Di-tert-butyl disulfide: A disulfide with bulkier tert-butyl groups.
Bis(2-chloroethyl) disulfide: A compound with two chloroethyl groups.
Propriétés
Numéro CAS |
93208-35-6 |
|---|---|
Formule moléculaire |
C8H16Cl2S2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
1-chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S2/c1-5(2)7(9)11-12-8(10)6(3)4/h5-8H,1-4H3 |
Clé InChI |
JBBMAIIMJIADQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(SSC(C(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)

![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)



![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)


![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
